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Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Avycaz, a combination of the third-generation cephalosporin ceftazidime and the novel β-

lactamase inhibitor avibactam, has emerged as a critical therapeutic option in an era of rising

antimicrobial resistance. This guide provides an objective comparison of Avycaz against key

comparators in pivotal head-to-head clinical trials for its approved indications: complicated

urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-

acquired/ventilator-associated bacterial pneumonia (HABP/VABP). The data presented is

intended to support evidence-based research and development decisions.

Mechanism of Action
Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which

are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of

peptidoglycan synthesis, ultimately causing bacterial cell lysis. Avibactam is a non-β-lactam β-

lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of β-

lactamases, including Ambler class A, C, and some D enzymes. This combination restores the

activity of ceftazidime against many multidrug-resistant Gram-negative pathogens.
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Mechanism of action of Avycaz (ceftazidime-avibactam).

Complicated Urinary Tract Infections (cUTI),
Including Pyelonephritis
RECAPTURE 1 & 2 Trials
The RECAPTURE program, consisting of two identical Phase 3, randomized, double-blind

trials, evaluated the efficacy and safety of Avycaz compared to doripenem in hospitalized

adults with cUTI, including acute pyelonephritis.[1][2]

Objective: To compare the efficacy and safety of Avycaz with doripenem for the treatment of

cUTI.[1]

Design: Two identical Phase 3, randomized, multicenter, double-blind, double-dummy,

parallel-group trials.[1][2]

Patient Population: Hospitalized adults (18-90 years) with a diagnosis of cUTI or acute

pyelonephritis and evidence of a systemic inflammatory response.[3]

Intervention:

Avycaz: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[2]

Comparator: Doripenem 500 mg intravenously every 8 hours.[2]

Duration: Intravenous therapy for at least 5 days, with a total treatment duration of up to

10 days (or 14 days for patients with bacteremia). A switch to oral therapy (ciprofloxacin or

trimethoprim/sulfamethoxazole) was permitted after 5 days.[2][4]
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Primary Endpoints:

FDA: 1) Patient-reported symptomatic resolution at Day 5; and 2) Combined symptomatic

resolution and microbiological eradication at the Test-of-Cure (TOC) visit (Day 21-25).[1][2]

EMA: Microbiological eradication at the TOC visit.[1][2]

Non-inferiority Margin: -10% for FDA endpoints and -12.5% for the EMA endpoint.[1]

RECAPTURE Trial Workflow
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 or acute pyelonephritis

Randomization (1:1)

Avycaz 2000/500 mg IV q8h Doripenem 500 mg IV q8h

IV Treatment (≥5 days)
Optional oral switch

(Total duration: up to 10-14 days)

Endpoint Assessment

Day 5:
Symptomatic Resolution

Test-of-Cure (Day 21-25):
Symptomatic & Microbiological

Response

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4996135/
https://pubmed.ncbi.nlm.nih.gov/27313268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4996135/
https://pubmed.ncbi.nlm.nih.gov/27313268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4996135/
https://www.benchchem.com/product/b12723627?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12723627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental workflow of the RECAPTURE trials.

Endpoint Avycaz (n=393) Doripenem (n=417) Difference (95% CI)

FDA Co-Primary

Endpoints

Symptomatic

Resolution at Day 5
70.2% (276/393) 66.2% (276/417)

4.0% (-2.39% to

10.42%)

Combined

Symptomatic

Resolution &

Microbiological

Eradication at TOC

71.2% (280/393) 64.5% (269/417)
6.7% (0.30% to

13.12%)

EMA Primary

Endpoint

Microbiological

Eradication at TOC
77.4% (304/393) 71.0% (296/417)

6.4% (0.33% to

12.36%)

Adverse Events

Any Adverse Event 38.9% 37.9%

Serious Adverse

Events
5.1% 4.3%

Data sourced from the RECAPTURE trial publications.[1][2]

Conclusion: In the RECAPTURE trials, Avycaz was non-inferior to doripenem for the FDA co-

primary endpoints and demonstrated superiority for the EMA primary endpoint of

microbiological eradication at the TOC visit.[1][2] The safety profile of Avycaz was comparable

to that of doripenem.[1]

Complicated Intra-Abdominal Infections (cIAI)
RECLAIM 1 & 2 Trials
The RECLAIM program, comprising two identical Phase 3, randomized, double-blind trials,

compared the efficacy and safety of Avycaz plus metronidazole with meropenem in
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hospitalized adults with cIAI.[5]

Objective: To evaluate the efficacy and safety of Avycaz plus metronidazole versus

meropenem for the treatment of cIAI.[5]

Design: Two identical, prospective, randomized, multicenter, double-dummy, double-blind,

comparative global studies.[5]

Patient Population: Hospitalized adults (18-90 years) with cIAI requiring surgical intervention.

[6]

Intervention:

Avycaz: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours plus

metronidazole 500 mg intravenously every 8 hours.[6]

Comparator: Meropenem 1 g intravenously every 8 hours.[6]

Duration: 5 to 14 days of therapy.[7]

Primary Endpoint: Clinical cure at the TOC visit (28-35 days after randomization) in the

microbiologically modified intent-to-treat (mMITT) population.[8]

Non-inferiority Margin: -12.5%.[8]
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RECLAIM Trial Workflow

Hospitalized adults with cIAI
requiring surgery
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IV Treatment
(5-14 days)

Endpoint Assessment

Test-of-Cure (Day 28-35):
Clinical Cure
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Experimental workflow of the RECLAIM trials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b12723627?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12723627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint (mMITT
Population)

Avycaz +
Metronidazole

Meropenem Difference (95% CI)

Primary Endpoint

Clinical Cure at TOC 81.6% (334/410) 85.1% (350/411)
-3.5% (-8.64% to

1.58%)

Adverse Events

Any Adverse Event 45.2% 42.9%

Serious Adverse

Events
7.9% 7.6%

Data sourced from the RECLAIM trial publications.[8]

Conclusion: In the RECLAIM trials, Avycaz in combination with metronidazole was non-inferior

to meropenem for the treatment of cIAI.[8] The safety profiles of the two treatment regimens

were similar.[8]

Hospital-Acquired/Ventilator-Associated Bacterial
Pneumonia (HABP/VABP)
REPROVE Trial
The REPROVE trial was a Phase 3, randomized, double-blind, non-inferiority study that

compared the efficacy and safety of Avycaz with meropenem for the treatment of HABP/VABP

caused by Gram-negative pathogens.[9][10]

Objective: To assess the efficacy and safety of Avycaz versus meropenem in patients with

HABP/VABP.[10]

Design: A multinational, Phase 3, randomized, double-blind, double-dummy, non-inferiority

trial.[9][10]

Patient Population: Hospitalized adults with HABP or VABP.[9]

Intervention:
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Avycaz: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[10]

Comparator: Meropenem 1 g intravenously every 8 hours.[10]

Duration: 7 to 14 days of therapy.[10]

Primary Endpoints:

US FDA: 28-day all-cause mortality in the intent-to-treat (ITT) population.[7]

EMA: Clinical cure at the TOC visit (21-25 days after randomization) in the clinically

modified ITT and clinically evaluable populations.[9]

Non-inferiority Margin: 10% for the US FDA endpoint and -12.5% for the EMA endpoint.[7][9]
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REPROVE Trial Workflow

Hospitalized adults with
HABP or VABP

Randomization (1:1)

Avycaz 2000/500 mg IV q8h Meropenem 1 g IV q8h

IV Treatment
(7-14 days)

Endpoint Assessment

Day 28:
All-Cause Mortality

Test-of-Cure (Day 21-25):
Clinical Cure
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Experimental workflow of the REPROVE trial.
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Endpoint (ITT
Population)

Avycaz (n=436)
Meropenem
(n=434)

Difference (95% CI)

US FDA Primary

Endpoint

28-Day All-Cause

Mortality
9.6% (42/436) 8.3% (36/434) 1.5% (-2.4% to 5.3%)

EMA Primary

Endpoint (cmITT)

Clinical Cure at TOC 68.8% (245/356) 73.0% (270/370)
-4.2% (-10.7% to

2.3%)

Adverse Events

Any Adverse Event 42.2% 44.9%

Serious Adverse

Events
18.8% 13.4%

Data sourced from the REPROVE trial publications.[7][9]

Conclusion: In the REPROVE trial, Avycaz was non-inferior to meropenem for the treatment of

HABP/VABP with respect to 28-day all-cause mortality and clinical cure rates at the TOC visit.

[7][9] While the rates of serious adverse events were numerically higher in the Avycaz arm, the

overall safety profiles were considered consistent with the known profiles of the individual

drugs.[9]

Summary
Across pivotal Phase 3 clinical trials, Avycaz has demonstrated non-inferiority to carbapenem

comparators for the treatment of cUTI, cIAI, and HABP/VABP. In the case of cUTI, Avycaz
showed superior microbiological eradication compared to doripenem. These findings,

supported by a generally comparable safety profile, establish Avycaz as a valuable therapeutic

alternative to carbapenems for these serious Gram-negative infections, particularly in the

context of increasing antimicrobial resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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